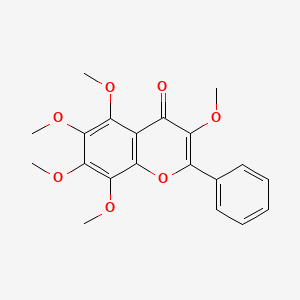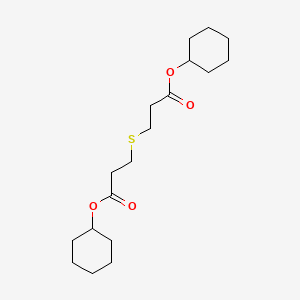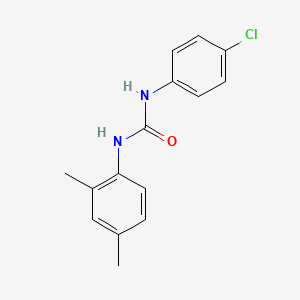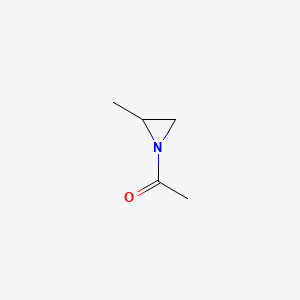
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one: is a heterocyclic compound that contains a benzoxadiazole ring system with a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one typically involves the nitration of 2,1,3-benzoxadiazol-4(1H)-one. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production methods would likely involve optimizing the nitration process for large-scale synthesis, ensuring high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reductants.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Substituted benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use as a fluorescent probe due to its aromatic structure and nitro group.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the development of advanced materials, such as polymers and dyes.
- Applied in the field of electronics for the creation of organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In biological systems, it may target specific enzymes or receptors, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzoxadiazole: The parent compound without the nitro group.
5-Amino-2,1,3-benzoxadiazol-4(1H)-one: The reduced form with an amino group instead of a nitro group.
5-Chloro-2,1,3-benzoxadiazol-4(1H)-one: A halogenated derivative.
Uniqueness:
- The presence of the nitro group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and applications.
- The nitro group can be a site for further chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
22250-52-8 |
|---|---|
Molekularformel |
C6H3N3O4 |
Molekulargewicht |
181.11 g/mol |
IUPAC-Name |
5-nitro-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H |
InChI-Schlüssel |
FASGAHGFACIZRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
